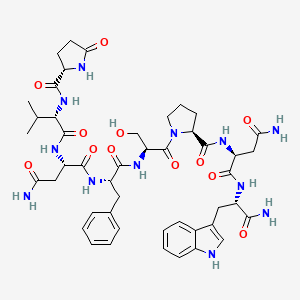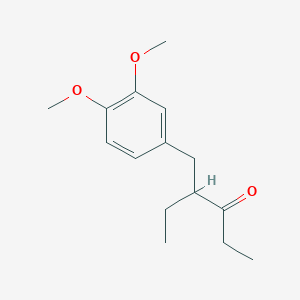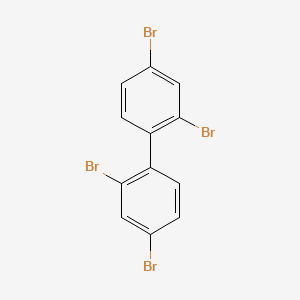
cockroach myoactive peptide i
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cockroach myoactive peptide i is a synthetic organic compound belonging to the amide class of compounds. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This functional group is pivotal in various biological and chemical processes. This compound, like other amides, exhibits unique chemical properties due to the resonance stabilization between the carbonyl and the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: cockroach myoactive peptide i can be synthesized through several methods. One common approach is the nucleophilic acyl substitution of acyl halides or anhydrides with amines. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the partial hydrolysis of nitriles under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs electrosynthesis techniques. This method is favored for its sustainability and efficiency. The process involves the electrochemical reduction of substrates such as amines to make them more nucleophilic, facilitating the formation of the amide bond . Additionally, enzymatic methods using biocatalysts like Candida antarctica lipase B have been developed for green and efficient amide synthesis .
Chemical Reactions Analysis
Types of Reactions: cockroach myoactive peptide i undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of this compound typically yields amines.
Substitution: Nucleophilic substitution reactions involving this compound can lead to the formation of different amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
cockroach myoactive peptide i has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cockroach myoactive peptide i involves its interaction with specific molecular targets. The carbonyl group in the amide can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrogen atom can participate in nucleophilic reactions, further modulating the activity of the compound .
Comparison with Similar Compounds
Acetamide: A simple amide with a similar structure but different reactivity.
Formamide: Another simple amide, often used as a solvent and reagent in organic synthesis.
Benzamide: An aromatic amide with distinct chemical properties due to the presence of a benzene ring.
Uniqueness of Gvapspat Amide: cockroach myoactive peptide i stands out due to its specific structural features and the unique reactivity of its functional groups. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
CAS No. |
93208-51-6 |
|---|---|
Molecular Formula |
C46H60N12O12 |
Molecular Weight |
973 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C46H60N12O12/c1-23(2)38(57-40(64)28-14-15-37(62)51-28)45(69)55-32(20-36(48)61)43(67)53-30(17-24-9-4-3-5-10-24)41(65)56-33(22-59)46(70)58-16-8-13-34(58)44(68)54-31(19-35(47)60)42(66)52-29(39(49)63)18-25-21-50-27-12-7-6-11-26(25)27/h3-7,9-12,21,23,28-34,38,50,59H,8,13-20,22H2,1-2H3,(H2,47,60)(H2,48,61)(H2,49,63)(H,51,62)(H,52,66)(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,64)/t28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |
InChI Key |
KPWMFAZVGQWJCD-DWIHLTNRSA-N |
SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
sequence |
XVNFSPNW |
Synonyms |
Glu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 glutamyl-valyl-asparaginyl-phenylalanyl-seryl-prolyl-asparaginyl-tryptophanamide GVAPSPAT amide hypertrehalosemic hormone I hypertrehalosemic peptide I neurohormone D neurohormone D, Periplaneta americana Pea-CAH-I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618515.png)
![[4-(Diethylamino)phenyl]methanol](/img/structure/B1618516.png)






![2-[4-(2,4-Dichloro-5-propan-2-yloxyphenyl)-5-oxo-1,3,4-oxadiazol-2-yl]-2-methylpropanoic acid](/img/structure/B1618527.png)




